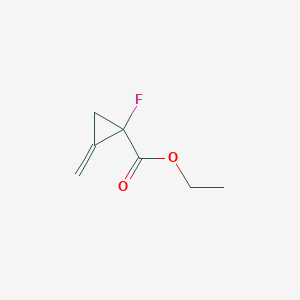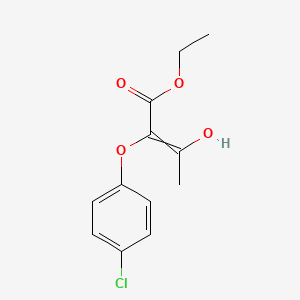
Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate is an organic compound with a complex structure that includes a chlorophenoxy group, a hydroxy group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate typically involves the reaction of 4-chlorophenol with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of ethyl acetoacetate, followed by cyclization and esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of a keto ester.
Reduction: Formation of ethyl 2-(4-chlorophenoxy)-3-hydroxybutanol.
Substitution: Formation of various substituted phenoxy esters depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with plant growth.
作用機序
The mechanism of action of Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can mimic natural substrates, leading to the inhibition or activation of enzymatic pathways. This compound may also interact with cellular membranes, affecting their integrity and function.
類似化合物との比較
Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenoxy)acetate: Lacks the hydroxy group and has different reactivity and applications.
Ethyl 2-(4-bromophenoxy)-3-hydroxybut-2-enoate: Contains a bromine atom instead of chlorine, which can alter its chemical properties and biological activities.
Ethyl 2-(4-methylphenoxy)-3-hydroxybut-2-enoate: Contains a methyl group instead of chlorine, affecting its steric and electronic properties.
特性
CAS番号 |
821783-48-6 |
|---|---|
分子式 |
C12H13ClO4 |
分子量 |
256.68 g/mol |
IUPAC名 |
ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C12H13ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-7,14H,3H2,1-2H3 |
InChIキー |
IHYILNQRUZWCIK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(C)O)OC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



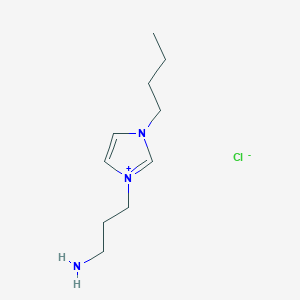
![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
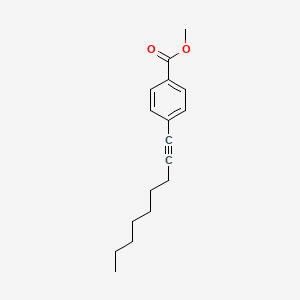

![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)

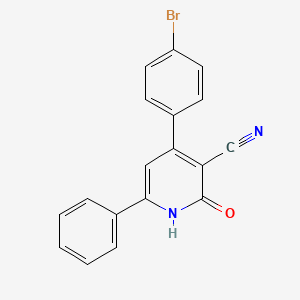
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
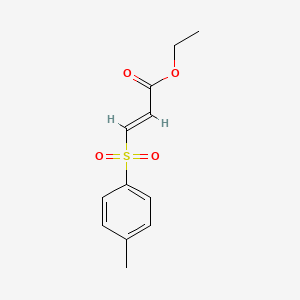
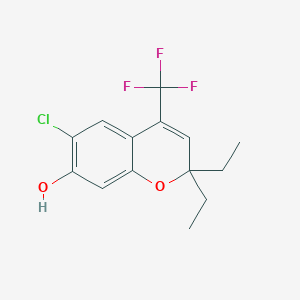
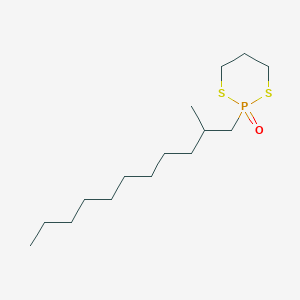
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
